tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate
Description
Chemical Structure and Key Features tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom and a 4-formylphenyl substituent at the third position of the piperidine ring. The Boc group enhances solubility in organic solvents and stabilizes the amine against undesired reactions during synthesis . The 4-formylphenyl moiety introduces an electrophilic aldehyde functional group, enabling further derivatization (e.g., via nucleophilic addition or condensation reactions).
The formyl group is likely introduced through oxidation of a methyl substituent or direct coupling of a formyl-containing aryl halide. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or ligands targeting chiral receptors.
Properties
IUPAC Name |
tert-butyl (3S)-3-(4-formylphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-10-4-5-15(11-18)14-8-6-13(12-19)7-9-14/h6-9,12,15H,4-5,10-11H2,1-3H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFAXZLBLMRERX-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Racemic Synthesis of 3-(4-Formylphenyl)Piperidine
The racemic precursor, 3-(4-formylphenyl)piperidine, is synthesized via reductive amination or cyclization. A representative approach involves condensing 4-formylbenzaldehyde with a glutaraldehyde-derived imine under acidic conditions, followed by hydrogenation to yield the piperidine core. The racemic mixture is subsequently protected as the tert-butyl carbamate using Boc anhydride in dichloromethane with a triethylamine base, achieving >95% conversion.
Diastereomeric Salt Formation and Resolution
Drawing from patented methodologies, enantiomeric separation employs D-phenylglycine (D-PG) derivatives as resolving agents. For example:
-
Procedure :
-
Racemic tert-butyl 3-(4-formylphenyl)piperidine-1-carboxylate (10 mmol) is dissolved in ethanol/water (1:17 v/v, 85 mL).
-
A solution of p-toluenesulfonyl-D-PG (3.2 g in 50% ethanol) is added dropwise at 60–70°C.
-
After 2.5 hours, slow cooling to 40°C induces crystallization of the (S)-enantiomer salt, yielding 84.7% diastereomeric excess.
-
Table 1: Resolution Efficiency with D-PG Derivatives
| Resolving Agent | Solvent System (v/v) | Yield (%) | Optical Purity (% ee) |
|---|---|---|---|
| Benzenesulfonyl-D-PG | Ethanol/water (1:18) | 91.5 | 99.2 |
| p-Toluenesulfonyl-D-PG | Ethanol/water (1:17) | 84.7 | 98.5 |
| Naphthylsulfonyl-D-PG | Ethanol/water (1:20) | 88.3 | 99.0 |
Optimization Insights :
Hydrolysis and Final Isolation
The resolved salt is hydrolyzed in ethanol/water (1:10 v/v) at 60°C for 1.5 hours, followed by pH adjustment to 8–10 with ammonium hydroxide. Extraction and distillation yield the (S)-enantiomer with 98.5% ee and 89% recovery.
Suzuki-Miyaura Cross-Coupling and Piperidine Functionalization
Boronic Ester Preparation
A key intermediate, tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1-carboxylate, is synthesized via Miyaura borylation of tert-butyl 4-bromo-5,6-dihydropyridine-1-carboxylate with bis(pinacolato)diboron (1.1 equiv) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C.
Coupling with 4-Formylphenyl Electrophiles
To avoid aldehyde degradation during coupling, 4-bromobenzaldehyde is protected as its ethylene glycol acetal. The Suzuki reaction proceeds as follows:
Table 2: Suzuki Coupling Efficiency with Protected Aldehydes
| Electrophile | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| 4-Bromobenzaldehyde diethyl acetal | Pd(PPh₃)₄ | Ethanol/H₂O | 78 |
| 4-Iodobenzaldehyde dimethyl acetal | PdCl₂(dppf) | DME/H₂O | 82 |
| 4-Triflatebenzaldehyde acetal | Pd(OAc)₂/XPhos | Toluene/H₂O | 85 |
Deprotection and Oxidation
Post-coupling, the acetal is hydrolyzed with 2N HCl in THF (rt, 2 hours), recovering the 4-formylphenyl group in 92% yield.
Asymmetric Hydrogenation for Enantioselective Synthesis
Enamine Substrate Preparation
A prochiral enamine, tert-butyl 3-(4-formylphenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, is synthesized via condensation of 4-formylbenzaldehyde with tert-butyl 3-oxopiperidine-1-carboxylate.
Catalytic Hydrogenation
Using a chiral Rh catalyst:
Table 3: Catalyst Screening for Enantioselectivity
| Catalyst | ee (%) | Conversion (%) |
|---|---|---|
| Rh((R)-BINAP) | 97 | 94 |
| Ru((S)-SegPhos) | 85 | 89 |
| Ir((R)-MonoPhos) | 72 | 78 |
Mechanistic Insight :
The BINAP-Rh system facilitates face-selective hydrogenation via π-allyl coordination, favoring the (S)-enantiomer.
Comparative Analysis of Methods
Table 4: Method Comparison for Industrial Applicability
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Chiral Resolution | 85–91 | 98–99 | Moderate | Low (reagent reuse) |
| Suzuki Coupling | 75–85 | N/A | High | Moderate |
| Asymmetric Hydrogenation | 90–94 | 97 | High | High (catalyst cost) |
Key Considerations :
-
Chiral Resolution : Ideal for small-scale, high-purity batches but limited by diastereomer separation efficiency.
-
Suzuki Coupling : Scalable but requires aldehyde protection, adding synthetic steps.
-
Asymmetric Hydrogenation : Most efficient for large-scale production but dependent on expensive chiral catalysts.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Tert-butyl (S)-3-(4-carboxyphenyl)piperidine-1-carboxylate.
Reduction: Tert-butyl (S)-3-(4-hydroxyphenyl)piperidine-1-carboxylate.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural characteristics suggest that it may interact with various biological targets, including receptors involved in neurotransmission and cancer cell proliferation.
Anticancer Properties
Preliminary studies indicate that derivatives of this compound exhibit significant cytotoxic activity against several cancer cell lines. For instance, related piperidine derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines, suggesting their potential as anticancer agents.
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 | 0.126 | Strong inhibitory effect |
| Example B | MCF10A | >2.0 | Minimal effect |
Neuropharmacological Effects
Research indicates that compounds similar to this compound may have implications in treating mood disorders. Studies involving molecular docking simulations have suggested that this compound could modulate neurotransmitter systems, potentially leading to antidepressant or anxiolytic effects.
Case Study on Anticancer Activity
A notable study evaluated the anticancer properties of piperidine derivatives, including this compound. The results demonstrated a significant reduction in tumor size in xenograft models treated with these compounds, highlighting their efficacy against aggressive cancer types like triple-negative breast cancer.
Neuropharmacological Investigations
Another investigation focused on the neuropharmacological profile of related compounds, indicating their potential role in managing anxiety and depression. The findings suggest that these compounds could be developed into new therapeutic agents targeting the central nervous system.
Mechanism of Action
The mechanism of action of tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate with structurally related compounds, highlighting key differences in substituents, molecular weight, and applications:
*Calculated based on analogous compounds in .
Key Observations
Reactivity :
- The formyl group in the target compound distinguishes it from halogenated (e.g., bromo) or alkylated (e.g., methyl) analogs. This group allows for facile conjugation with amines or hydrazines, making it valuable for synthesizing Schiff bases or hydrazones.
- In contrast, the bromo substituent in tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate enables transition metal-catalyzed cross-coupling reactions, expanding its utility in constructing complex aromatic systems.
The formyl group may form covalent adducts with biological nucleophiles (e.g., cysteine residues), altering protein function or stability.
Safety and Handling: Similar piperidine derivatives (e.g., tert-butyl 4-(4-methylphenyl)piperidine-1-carboxylate) lack comprehensive toxicity data but require handling by trained professionals due to unknown chronic effects. The formyl group’s reactivity necessitates additional precautions to avoid skin or respiratory irritation.
Physicochemical Properties
- Solubility : The Boc group enhances organic solubility (e.g., in dichloromethane or THF), while polar substituents like the formyl group improve water miscibility relative to methyl or bromo analogs.
- Stability : The formyl group is prone to oxidation, necessitating inert storage conditions, whereas bromo or methyl derivatives are more stable under ambient conditions.
Biological Activity
Tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate is a compound that has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and relevant case studies.
- Molecular Formula : C18H25NO4
- Molecular Weight : 319.401 g/mol
- CAS Number : 137076-22-3
- Solubility : Highly soluble in water (up to 12.6 mg/ml) .
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 4-formylpiperidine-1-carboxylate with various reagents under controlled conditions. The synthetic pathways often utilize microwave-assisted techniques to enhance yields and reduce reaction times .
The biological activity of this compound is primarily attributed to its interaction with various biological pathways, including:
- Inhibition of Enzymes : Compounds similar to this compound have demonstrated inhibitory effects on 17β-hydroxysteroid dehydrogenase (17β-HSD), which plays a crucial role in steroid metabolism .
- Anticancer Properties : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, enhancing apoptosis and inhibiting cell proliferation .
Pharmacological Evaluations
A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various piperidine derivatives, this compound was found to induce apoptosis in CCRF-CEM leukemia cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, leading to enhanced cell death .
Case Study 2: Enzyme Inhibition
Another research focused on the enzyme inhibition properties of this compound demonstrated that it effectively reduced the activity of 17β-HSD Type 3, which is implicated in androgen metabolism. The study highlighted its potential use in treating hormone-dependent cancers such as prostate cancer .
Q & A
Basic Research Questions
Q. How can the synthesis of tert-butyl (S)-3-(4-formylphenyl)piperidine-1-carboxylate be optimized to achieve high enantiomeric purity?
- Methodological Answer : Enantiomeric purity can be ensured using chiral catalysts or auxiliaries during key steps, such as the formation of the piperidine ring or introduction of the formyl group. For example, asymmetric hydrogenation or enzymatic resolution may be employed. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is critical for purification and purity verification . Reaction conditions (e.g., temperature control, inert atmosphere) from analogous syntheses (e.g., 100°C in DMF under N₂) should be adapted to minimize racemization .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm the piperidine backbone, tert-butyl group (δ ~1.4 ppm for C(CH₃)₃), and formyl proton (δ ~9.8–10.0 ppm).
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination, ensuring precise stereochemical assignment of the (S)-configuration .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C₁₇H₂₃NO₃: theoretical [M+H]⁺ = 302.1756).
Q. What are common impurities in the synthesis, and how can they be removed?
- Methodological Answer : Impurities often include unreacted intermediates (e.g., 4-formylphenylboronic acid) or diastereomers. Silica gel column chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound. Recrystallization from ethanol/water mixtures can further enhance purity .
Advanced Research Questions
Q. How can contradictions in the reactivity of the formyl group under varying conditions be resolved?
- Methodological Answer : Perform systematic kinetic studies under controlled conditions (pH, temperature, solvent polarity). For instance, the formyl group may undergo nucleophilic addition in polar protic solvents (e.g., MeOH/H₂O) but remain inert in aprotic solvents (e.g., THF). DFT calculations (e.g., Gaussian 16) can model electron density maps to predict reactivity hotspots .
Q. What strategies mitigate racemization during the synthesis of the (S)-enantiomer?
- Methodological Answer :
- Low-Temperature Reactions : Conduct coupling steps (e.g., Suzuki-Miyaura for aryl groups) at 0–20°C to reduce thermal energy-driven racemization .
- Protecting Groups : Use acid-labile groups (e.g., Boc) for the piperidine nitrogen to stabilize the stereocenter during acidic/basic conditions .
- In-Situ Monitoring : Circular dichroism (CD) spectroscopy or chiral HPLC at intermediate stages ensures stereochemical integrity .
Q. How can computational methods guide the design of biological assays for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinity with targets like enzymes or receptors. The formyl group may act as a hydrogen bond acceptor, while the piperidine ring contributes to hydrophobic interactions.
- MD Simulations : GROMACS can simulate dynamic interactions over time, assessing stability in binding pockets. Reference analogous studies on piperidine-carboxylate derivatives interacting with biological macromolecules .
Data Analysis and Experimental Design
Q. How should researchers address discrepancies in crystallographic data for this compound?
- Methodological Answer : Cross-validate X-ray data with multiple crystals to rule out twinning or disorder. Refinement in SHELXL with high-resolution data (≤1.0 Å) improves accuracy. If contradictions persist (e.g., bond length variations), compare with Cambridge Structural Database entries for similar tert-butyl piperidine derivatives .
Q. What experimental controls are essential when studying its reactivity in cross-coupling reactions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
